![molecular formula C21H19N3O6S B2964943 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 941947-53-1](/img/structure/B2964943.png)
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups including a benzodioxole, a thiazole, and an amide group . Compounds with similar structures have been studied for their potential anti-cancer and anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods, including coupling reactions and modifications of existing scaffolds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzodioxole and thiazole rings, in particular, could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, compounds with similar structures have been shown to interact with DNA and inhibit certain enzymes .Scientific Research Applications
Crystallography
The compound has been used in crystallography studies . The crystal structure of the compound has been analyzed using the single crystal X-ray diffraction method (SCXRDM). This allows researchers to understand the atomic and molecular structure of the compound, which can be crucial for its applications in various fields .
Detection of Carcinogenic Lead
The compound has been used for the detection of carcinogenic lead . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF). The sensitivity, LOQ, and LOD of the proposed sensor towards Pb 2+ were calculated from the calibration curves .
Antitumor Evaluation
Some derivatives of the compound have shown potent growth inhibition properties with IC 50 values generally below 5 μM against three human cancer cells lines . This suggests potential applications of the compound in cancer research and treatment.
Anti-oxidant Activity
The compound has been evaluated for anti-oxidant activity via DPPH assay method . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives . These derivatives can have different properties and applications, expanding the potential uses of the original compound.
Environmental Monitoring
Given its ability to detect lead, the compound could potentially be used in environmental monitoring . By detecting the presence of lead in various environments, it could help in assessing the level of pollution and the associated health risks.
Mechanism of Action
Target of Action
Similar compounds bearing benzo[d][1,3]dioxol-5-yl and thiazol-2-yl groups have shown activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The compound may affect multiple biochemical pathways. For instance, similar compounds have shown to inhibit VEGFR1 and VEGFR2, which are key players in angiogenesis . Inhibition of these receptors can prevent the formation of new blood vessels, thereby limiting the growth of tumors .
Pharmacokinetics
It’s worth noting that similar compounds have shown inhibition of p-glycoprotein efflux pumps (mdr1, abcb1) with ec50 values in the range of 35–74 μm . This suggests that these compounds may have the potential to overcome drug resistance in cancer cells.
Result of Action
The compound’s action results in significant biological effects. Similar compounds have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against various cancer cell lines . Furthermore, they have shown to cause both S-phase and G2/M-phase arrests in cancer cells, leading to apoptosis .
properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-27-15-5-12(6-16(9-15)28-2)20(26)24-21-23-14(10-31-21)8-19(25)22-13-3-4-17-18(7-13)30-11-29-17/h3-7,9-10H,8,11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTIQYSRSVQMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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